4-Hydroxy-3-(methanesulfonyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-Hydroxy-3-(methanesulfonyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one is an organic compound with a unique structure that includes a pyrrolone ring substituted with hydroxy, methanesulfonyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(methanesulfonyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(methanesulfonyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methanesulfonyl group can be reduced to a thiol group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a thiol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3-(methanesulfonyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(methanesulfonyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The hydroxy and methanesulfonyl groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of a methanesulfonyl group.
4-Hydroxy-3-methoxycinnamic acid: Contains a cinnamic acid moiety instead of a pyrrolone ring.
4-Hydroxy-3-methylbutyl diphosphate: Contains a diphosphate group instead of a methanesulfonyl group
Uniqueness
4-Hydroxy-3-(methanesulfonyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
651739-92-3 |
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Molecular Formula |
C6H9NO4S |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
3-hydroxy-1-methyl-4-methylsulfonyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C6H9NO4S/c1-7-3-4(8)5(6(7)9)12(2,10)11/h8H,3H2,1-2H3 |
InChI Key |
DTSUYZBSYYXAEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=C(C1=O)S(=O)(=O)C)O |
Origin of Product |
United States |
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